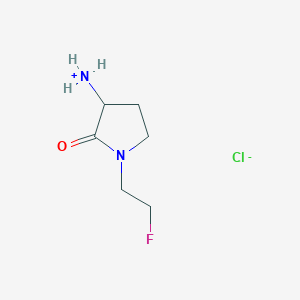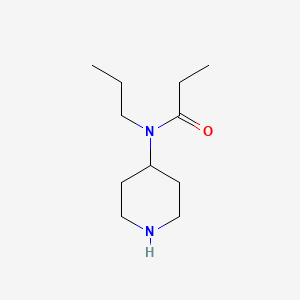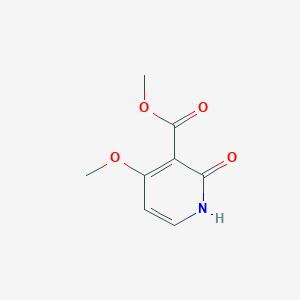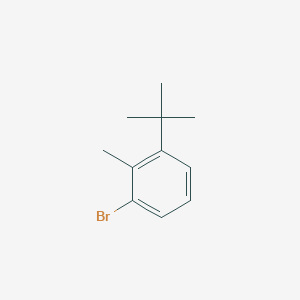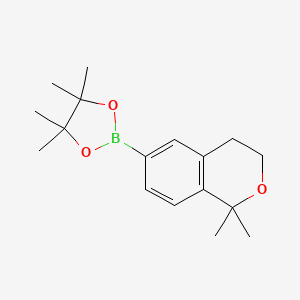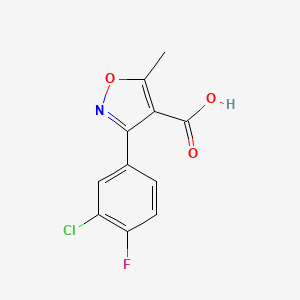
2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol is an organic compound with a complex structure that includes an imidazole ring and an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of 3-aminophenyl derivatives with imidazole derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the aminophenyl group is introduced to the imidazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as purification through recrystallization or chromatography to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted aminophenyl derivatives.
科学的研究の応用
2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
2-Aminophenylethanol: Similar structure but lacks the imidazole ring.
1-(3-Aminophenyl)ethan-1-one: Contains a ketone group instead of the hydroxyl group.
2-(2-Hydroxyethyl)aniline: Similar structure but with a different functional group arrangement.
Uniqueness
2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol is unique due to the presence of both the imidazole ring and the aminophenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2-[2-(3-aminophenyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H13N3O/c12-10-3-1-2-9(8-10)11-13-4-5-14(11)6-7-15/h1-5,8,15H,6-7,12H2 |
InChIキー |
UDTYKMXMZCHLFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)
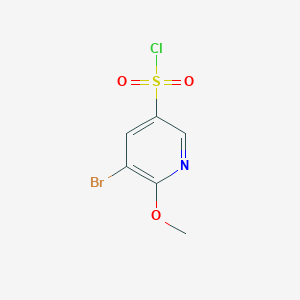
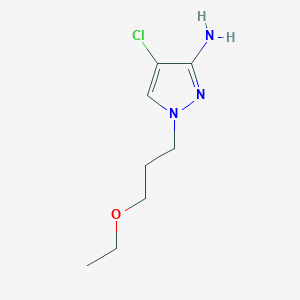
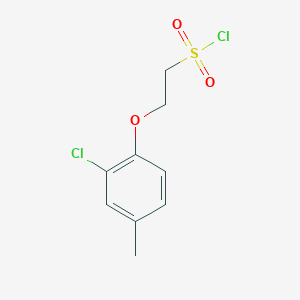

![4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
